![molecular formula C22H23NO6S B285015 ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285015.png)
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as acetyl, sulfonyl, and ethyl ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 2,5-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate: A structurally similar compound with an amino group instead of the acetyl and sulfonyl groups.
2-Benzofurancarboxylic acid derivatives: Compounds with variations in the substituents on the benzofuran ring.
Uniqueness
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of multiple functional groups that impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H23NO6S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23NO6S/c1-6-28-22(25)21-15(4)29-19-10-9-17(12-18(19)21)23(16(5)24)30(26,27)20-11-13(2)7-8-14(20)3/h7-12H,6H2,1-5H3 |
Clave InChI |
PJFSWFMFIVWEQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


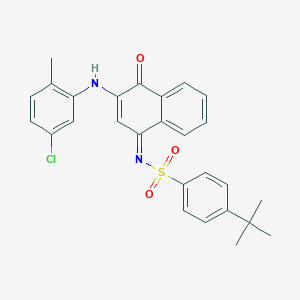
![N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B284933.png)
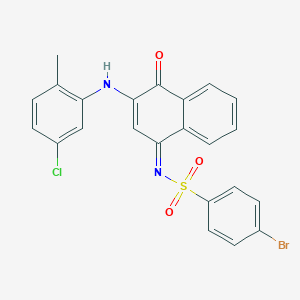
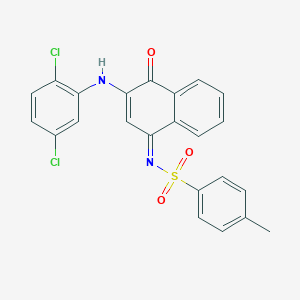
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
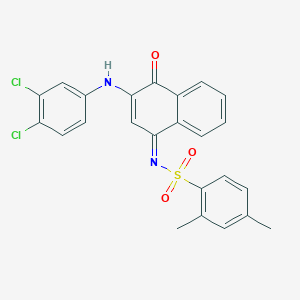
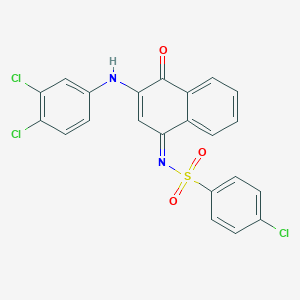
![N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B284945.png)
![N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE](/img/structure/B284948.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE](/img/structure/B284956.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
